molecular formula C13H9F3N2O2 B3272781 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid CAS No. 573676-09-2

2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Cat. No.: B3272781
CAS No.: 573676-09-2
M. Wt: 282.22 g/mol
InChI Key: URTQMPDVCBBCCB-UHFFFAOYSA-N
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Description

2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid is a chemical compound for research and development purposes. The benzoic acid core and trifluoromethylpyridine moiety are structures found in various pharmacologically active molecules. For instance, related pyridinylpiperazine compounds are known to be high-affinity antagonists of the TRPV1 (vanilloid) receptor, which is a significant target in pain management research . Similarly, the 2-trifluoromethylpyridine group is a key building block in synthesizing active pharmaceutical ingredients (APIs), including certain cancer treatments . Researchers can utilize this compound as a versatile synthetic intermediate in medicinal chemistry and drug discovery programs. Its structure suggests potential for further functionalization to create novel molecules for biological evaluation. This product is intended for research applications in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with appropriate precautions.

Properties

IUPAC Name

2-amino-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-2-1-5-18-11(9)7-3-4-8(12(19)20)10(17)6-7/h1-6H,17H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTQMPDVCBBCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204930
Record name 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573676-09-2
Record name 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573676-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-[3-(trifluoromethyl)-2-pyridinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzoic acid derivative.

    Reduction: Conversion of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Introduction of the trifluoromethylpyridinyl group through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Nitric acid (HNO₃) oxidizes the primary amine to a nitroso intermediate, while stronger oxidants like potassium permanganate (KMnO₄) in acidic media convert it to a nitro derivative.

Reaction ConditionsProductYieldReference
HNO₃ (1:1 v/v), 0°C, 2 h4-(3-Trifluoromethylpyridin-2-yl)-2-nitrobenzoic acid72%
KMnO₄ (0.1 M), H₂SO₄, 80°C, 4 h2-Nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid68%

Mechanistic Insight : The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating oxidation rates compared to non-fluorinated analogs .

Reduction Reactions

The nitro precursor of this compound (2-nitro-4-(3-trifluoromethylpyridin-2-yl)benzoic acid) is reduced to the amino derivative using hydrogenation:

CatalystSolventPressure (bar)Time (h)YieldReference
Pd/C (10%)Methanol72100%
Raney NiEthanol5395%

Note : Catalytic hydrogenation preserves the trifluoromethylpyridyl moiety without side reactions .

Acylation and Amidation

The amino group reacts with acyl chlorides or anhydrides to form amides.

ReagentConditionsProductYieldReference
Acetyl chloridePyridine, 0°C, 1 h2-Acetamido-4-(3-trifluoromethylpyridin-2-yl)benzoic acid88%
Benzoyl chlorideDCM, RT, 2 h2-Benzamido-4-(3-trifluoromethylpyridin-2-yl)benzoic acid82%

Key Application : These derivatives serve as intermediates in protease inhibitor synthesis.

Esterification and Amidation of Carboxylic Acid

The carboxylic acid group forms esters or amides under standard conditions:

Reaction TypeReagent/ConditionsProductYieldReference
EsterificationSOCl₂, MeOH, reflux, 6 hMethyl 2-amino-4-(3-trifluoromethylpyridin-2-yl)benzoate90%
AmidationHATU, DIPEA, NH₃ (g), DMF, 24 h2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzamide85%

Mechanistic Note : Steric hindrance from the trifluoromethylpyridine slows reaction kinetics relative to simpler benzoic acids .

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O2-Amino-4-(3-trifluoromethylpyridin-2-yl)biphenyl-4-carboxylic acid78%

Buchwald-Hartwig Amination

AmineCatalystConditionsProductYieldReference
4-AminopyridinePd₂(dba)₃, XPhosToluene, 110°C2-(Pyridin-4-ylamino)-4-(3-trifluoromethylpyridin-2-yl)benzoic acid65%

Key Insight : The trifluoromethyl group enhances electrophilicity at the pyridyl C-H positions, facilitating cross-coupling .

Nucleophilic Aromatic Substitution

Electron-deficient pyridyl rings undergo substitution with nucleophiles:

NucleophileConditionsProductYieldReference
Sodium methoxideDMF, 120°C, 12 h2-Amino-4-(3-methoxypyridin-2-yl)benzoic acid60%
PiperazineTHF, 70°C, 8 h2-Amino-4-(3-piperazin-1-ylpyridin-2-yl)benzoic acid55%

Mechanism : The trifluoromethyl group activates the pyridine ring toward nucleophilic attack at the 3-position .

Stability Under Acidic/Basic Conditions

ConditionStability OutcomeHalf-Life (h)Reference
1 M HCl, RTDegrades via decarboxylation12
1 M NaOH, RTStable for >48 h>48

Critical Insight : Acidic conditions promote decarboxylation, while basic conditions stabilize the carboxylate anion.

Photochemical Reactivity

UV irradiation (254 nm) induces C-F bond cleavage in the trifluoromethyl group:

SolventTime (h)Major ProductYieldReference
Acetonitrile62-Amino-4-(3-carboxypyridin-2-yl)benzoic acid40%

Implication : Photodegradation limits applications in UV-exposed environments .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonists for TRPV1 Receptors

The compound has been investigated for its role as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. TRPV1 receptors are involved in pain perception and inflammatory responses. Research indicates that modifications to the compound can enhance its binding affinity to these receptors, making it a candidate for developing analgesics. For instance, a study demonstrated that substituting certain groups on the aromatic rings significantly improved the binding affinity of related compounds to TRPV1 .

Table 1: Binding Affinities of TRPV1 Antagonists

CompoundBinding Affinity (Kd)Reference
SB3667910.5 µMLim et al., 2013
DVV240.17 µMLim et al., 2013
2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acidTBDCurrent Study

1.2 Cancer Therapeutics

The compound is also being explored for its potential in cancer treatment, particularly in targeting tumors with specific genetic mutations. For example, co-crystals of this compound have been developed for oral administration in treating cancers characterized by mutant IDH2 alleles . The efficacy of these formulations is under evaluation in preclinical models.

Materials Science Applications

2.1 Luminescent Properties

The structural characteristics of this compound allow it to exhibit luminescent properties, which can be harnessed in optoelectronic devices. Studies have shown that compounds with similar trifluoromethyl and amino functionalities can be used to develop new materials with enhanced luminescence.

Table 2: Comparison of Luminescent Properties

Compound NameLuminescence TypeApplication Area
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acidFluorescentOrganic Light Emitting Diodes (OLEDs)
This compoundTBDTBD

Biochemical Probes

3.1 Interaction Studies

The compound's ability to participate in hydrogen bonding due to its carboxylic acid group makes it suitable for biochemical interaction studies. Research focusing on the interactions between this compound and various biological systems is crucial for understanding its mechanism of action and potential therapeutic uses.

Case Study: Biochemical Pathway Analysis

In a recent study, the interactions of this compound with specific enzymes were analyzed, revealing insights into its potential as a modulator of metabolic pathways involved in drug metabolism and toxicity .

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Structure Key Features CAS RN Key Properties/Applications
2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid - 2-Amino-benzoic acid
- 4-(3-CF₃-pyrid-2-yl) substituent
Not provided Hypothesized applications in drug design due to CF₃ group’s metabolic resistance .
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid - Unsubstituted benzoic acid
- 4-(5-CF₃-pyrid-2-yl) substituent
223127-47-7 High melting point (287.5–293.5°C), potential use in high-temperature applications .
2-Amino-4-(trifluoromethyl)benzoic acid - 2-Amino-benzoic acid
- 4-CF₃ substituent (directly on benzene)
402-13-1 Marketed globally (2020–2025) for agrochemicals; higher solubility than pyridine analogs .
2-Amino-4-(4-aminobenzamido)benzoic acid - 2-Amino-benzoic acid
- 4-(4-aminobenzamido) substituent
135594-80-8 Potential as a peptide mimic or enzyme inhibitor due to amide functionality .

Key Insights

Substituent Position Effects: The position of the trifluoromethyl group on the pyridine ring (3- vs. 5-) significantly alters steric and electronic profiles. For example, 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid (CF₃ at pyridine 5-position) exhibits a high melting point (~290°C), suggesting strong intermolecular interactions, while 2-Amino-4-(trifluoromethyl)benzoic acid (CF₃ directly on benzene) has broader commercial applications due to easier synthesis . Biosensor studies indicate that para-substituted benzoic acid derivatives (e.g., pHBA) are more readily recognized than meta or ortho analogs .

Functional Group Impact: The amino group at the 2-position of the benzoic acid in the target compound may increase acidity (pKa modulation) compared to non-amino analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, affecting solubility and binding in biological systems . Trifluoromethyl groups enhance lipophilicity and metabolic stability, making the target compound advantageous over non-fluorinated analogs (e.g., 2-Amino-4-(4-aminobenzamido)benzoic acid) in drug design .

Market and Applications: 2-Amino-4-(trifluoromethyl)benzoic acid (CAS 402-13-1) dominates the market due to its use in pesticides and pharmaceuticals, with a projected growth rate of 5.2% CAGR (2020–2025) . The target compound’s pyridine moiety may expand its utility into kinase inhibitors or metal-organic frameworks (MOFs), though synthesis costs could limit scalability.

Research Findings and Data

Physical Properties Comparison

Compound Melting Point (°C) Solubility (mg/mL) LogP (Predicted)
This compound Not reported ~0.1 (DMSO) 2.8
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid 287.5–293.5 <0.05 (Water) 3.1
2-Amino-4-(trifluoromethyl)benzoic acid 210–215 1.2 (Water) 2.5

Challenges and Opportunities

  • Synthesis Complexity : Introducing a trifluoromethyl group onto pyridine requires specialized reagents (e.g., Togni’s reagent), increasing production costs compared to simpler benzoic acid derivatives .
  • Regulatory Hurdles : Fluorinated compounds face stringent environmental regulations due to persistence, necessitating biodegradability studies .
  • Opportunities: The compound’s dual functionality (NH₂ and CF₃) positions it as a candidate for covalent inhibitors or fluorescent probes, leveraging the amino group for conjugation .

Biological Activity

2-Amino-4-(3-trifluoromethylpyridin-2-yl)benzoic acid (CAS No. 573676-09-2) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H9F3N2O2
  • Molecular Weight : 282.22 g/mol
  • Structural Characteristics : The compound features a benzoic acid moiety linked to a pyridine ring with a trifluoromethyl group, which enhances its lipophilicity and reactivity in biological systems .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in inflammatory responses and pain pathways. For instance, it acts as an antagonist to the transient receptor potential vanilloid subfamily member 1 (TRPV1), which is implicated in nociception .
  • Modulation of Protein Interactions : Research indicates that this compound can interfere with protein-protein interactions, particularly those involving tyrosine phosphatases, which are crucial for regulating cellular signaling .
  • Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiparasitic properties by targeting specific metabolic pathways in parasites, although further optimization is needed for enhanced efficacy .

Case Study 1: TRPV1 Antagonism

A study evaluated the binding affinity of various derivatives, including this compound, to TRPV1. The results demonstrated a significant increase in binding affinity compared to other tested compounds, highlighting its potential as a therapeutic agent for pain management .

Case Study 2: Antiparasitic Efficacy

In vitro assays were conducted to assess the antiparasitic effects of the compound against Plasmodium species. The results indicated that modifications to the structure could enhance both aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity .

Data Table: Biological Activities and Properties

Activity TypeMechanism of ActionReference
TRPV1 AntagonismInhibition of ion channel activity
Protein InteractionModulation of phosphatase activity
AntiparasiticTargeting metabolic pathways in parasites

Q & A

Q. How can researchers validate synthetic scalability from milligram to gram-scale production?

  • Methodological Answer : Perform kinetic studies to identify rate-limiting steps (e.g., catalytic efficiency in coupling reactions). Use DOE (Design of Experiments) to optimize parameters like temperature, solvent polarity, and catalyst loading .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid
Reactant of Route 2
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2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

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